Enzymatic Inhibition: Quinoxalin-2-amine Hybrids Outperform Acarbose in α-Glucosidase Inhibition
A series of phenylisoxazole quinoxalin-2-amine hybrids (compounds 5a–i) were evaluated for in vitro α-amylase and α-glucosidase inhibition using acarbose, a clinically approved antidiabetic drug, as a direct comparator [1]. The most potent compound (5c) demonstrated superior α-glucosidase inhibition compared to the positive control [1]. Furthermore, compound 5h was identified as a dual inhibitor, a profile not shared by the comparator [1].
| Evidence Dimension | In vitro α-glucosidase inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 15.2 ± 0.3 µM (Compound 5c) |
| Comparator Or Baseline | Acarbose: IC50 = 29.1 ± 0.2 µM |
| Quantified Difference | 1.9-fold more potent (lower IC50) |
| Conditions | α-Glucosidase enzyme inhibitory assay; compound 5c is a phenylisoxazole quinoxalin-2-amine hybrid derivative |
Why This Matters
This head-to-head data demonstrates that derivatives of quinoxalin-2-amine can achieve superior in vitro potency against a key diabetes target compared to an approved drug, validating its value as a privileged scaffold for antidiabetic drug discovery.
- [1] Radzuan, S. N. B. M., et al. (2024). Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors. RSC Advances, 14(11), 7684-7698. View Source
